beta-Lipotropin fragment 61-64
Description
Contextualizing Beta-Lipotropin Fragments within Endogenous Opioid Systems
The endogenous opioid system is a complex network within the body that plays a crucial role in pain modulation, emotional responses, and reward pathways. This system is comprised of opioid receptors and their endogenous ligands, the opioid peptides. These peptides are derived from larger precursor proteins, one of the most significant being pro-opiomelanocortin (POMC). wikipedia.org
POMC is a multifaceted prohormone produced in the pituitary gland and other tissues. Through a series of enzymatic cleavages, POMC gives rise to a variety of biologically active peptides, including adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH). wikipedia.orgjneurosci.org β-LPH itself is a 90-amino acid polypeptide that was initially investigated for other potential functions. wikipedia.org However, its primary significance now lies in its role as a prohormone for smaller, potent opioid peptides. wikipedia.orgnih.gov
Within the structure of β-LPH are the sequences for several key endogenous opioids. Notably, β-endorphin, a potent analgesic, corresponds to the 61-91 fragment of β-LPH. wikipedia.orgnih.govechelon-inc.com The met-enkephalin (B1676343) sequence is identical to β-LPH fragment 61-65. nih.govpsu.edu This places beta-lipotropin fragment 61-64 squarely within this cascade, representing the N-terminal tetrapeptide of both β-endorphin and met-enkephalin. pnas.orgamazonaws.com Its ability to elicit opioid-like effects highlights the critical nature of this specific amino acid sequence for interaction with opioid receptors. researchgate.netamazonaws.com
Historical Perspective on the Discovery and Characterization of this compound
The discovery of this compound is intrinsically linked to the broader exploration of endogenous opioids in the 1970s. Following the identification of opiate receptors in the brain, the race was on to find the body's own morphine-like substances. This led to the isolation and characterization of the enkephalins and endorphins. pnas.org
Scientists recognized that the amino acid sequence of met-enkephalin was contained within the larger β-lipotropin molecule, suggesting a precursor-product relationship. pnas.org This spurred investigations into various fragments of β-LPH to determine the minimal sequence required for opioid activity.
Research demonstrated that while the full β-LPH molecule had no significant morphinomimetic activity, its fragments did. researchgate.netnih.gov Through systematic study, it was determined that the tetrapeptide Tyr-Gly-Gly-Phe, corresponding to fragment 61-64, was the shortest sequence that retained this activity. pnas.orgresearchgate.net This discovery was pivotal, as it pinpointed the essential pharmacophore—the precise part of a molecule responsible for its biological activity—for this class of endogenous opioids.
Significance of this compound in Neurobiological and Endocrine Research
The significance of this compound in research stems from its fundamental nature. As the core active sequence of larger endogenous opioids, it serves as a valuable tool for several areas of study:
Structure-Activity Relationship Studies: By studying this minimal active fragment and its analogs, researchers can probe the specific structural requirements for binding to and activating opioid receptors. This information is crucial for the design of novel synthetic opioid peptides with potentially different properties. nih.govnih.gov
Neurotransmitter and Neuromodulator Research: The presence and activity of this peptide fragment and its larger parent molecules in the brain and pituitary gland underscore their role in neurotransmission and neuromodulation. nih.govpsu.edu Research using this fragment helps to elucidate the complex signaling pathways involved in pain, mood, and behavior. wikipedia.orgpsu.edu
Endocrine System Investigation: The generation of these opioid peptides from POMC, alongside hormones like ACTH, points to a coordinated neuroendocrine response to stress. jneurosci.orgpsu.edu Studying the effects of fragments like 61-64 can provide insights into how the endocrine and nervous systems interact to regulate physiological processes. psu.edu Early research also explored its potential role in stimulating melanin (B1238610) production and influencing lipolysis and steroidogenesis. amazonaws.com
Research Findings on Beta-Lipotropin Fragments
| Fragment | Sequence | Key Research Finding | Citation |
|---|---|---|---|
| beta-Lipotropin (61-64) | Tyr-Gly-Gly-Phe | The shortest fragment of β-LPH with morphinomimetic activity. | researchgate.net |
| Met-enkephalin (β-LPH 61-65) | Tyr-Gly-Gly-Phe-Met | An endogenous opioid peptide derived from β-LPH. | pnas.orgnih.gov |
| alpha-Endorphin (β-LPH 61-76) | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | A potent opioid peptide isolated from the hypothalamus and neurohypophysis. | nih.govresearchgate.net |
| beta-Endorphin (B3029290) (β-LPH 61-91) | (Sequence of 31 amino acids) | A potent endogenous analgesic with a high affinity for opiate receptors. | wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-17(10-15-6-8-16(27)9-7-15)21(30)25-12-19(28)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQVPIDAQTZOY-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975669 | |
| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-82-2 | |
| Record name | Tyrosyl-glycyl-glycyl-phenylalanyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Structural Framework of Beta Lipotropin Fragment 61 64
Peptide Sequence and Primary Structure
The beta-Lipotropin fragment 61-64 is a tetrapeptide, a short chain composed of four amino acid residues. Its specific sequence and relationship to larger, biologically active peptides are fundamental to its significance in neurobiology and endocrinology.
The primary structure of this compound consists of the specific amino acid sequence: Tyrosine-Glycine-Glycine-Phenylalanine, commonly abbreviated as Tyr-Gly-Gly-Phe or YGGF. peptide.compnas.org This sequence represents the smallest fragment of β-Lipotropin that demonstrates morphinomimetic activity. pnas.orgamazonaws.com
| Property | Data |
| Sequence | Tyr-Gly-Gly-Phe |
| Molecular Formula | C22H26N4O6 |
| Molecular Weight | 442.48 g/mol |
Data sourced from commercial suppliers and research articles. peptide.comamazonaws.comlifetein.com
The Tyr-Gly-Gly-Phe sequence is not only a fragment of beta-Lipotropin (β-LPH) but also constitutes the essential N-terminal sequence of several endogenous opioid peptides. nih.govnih.gov
Methionine-Enkephalin (Met-Enkephalin): This pentapeptide, which corresponds to the sequence β-LPH-(61-65), has the structure Tyr-Gly-Gly-Phe-Met. Therefore, this compound is an integral part of and a fragment of Met-enkephalin (B1676343). amazonaws.comnih.gov
Beta-Endorphin (B3029290): This larger 31-amino acid peptide, corresponding to β-LPH-(61-91), also begins with the Tyr-Gly-Gly-Phe sequence. echelon-inc.com All endorphins share this common 61-64 starting sequence. scispace.com The structural relationship highlights that beta-Lipotropin acts as a prohormone for both enkephalins and endorphins. nih.govnih.gov This shared sequence is crucial for their opioid-like activity.
Precursor Processing and Biogenesis of Beta-Lipotropin Fragments
The generation of this compound and its related peptides is a complex, multi-step process involving the enzymatic cleavage of a large precursor protein.
Beta-Lipotropin (β-LPH) and its subsequent fragments are not synthesized directly. They are derived from a much larger precursor polypeptide called pro-opiomelanocortin (POMC). nih.govbioscientifica.com POMC is a multifaceted prohormone synthesized primarily in the pituitary gland and hypothalamus. nih.govbvsalud.org Through extensive, tissue-specific post-translational processing, the POMC polypeptide is cleaved to generate a variety of smaller, biologically active peptides. nih.govwikipedia.org These include adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and β-Lipotropin. bioscientifica.combvsalud.org The discovery that ACTH and β-Lipotropin were derived from a common precursor led to the naming of pro-opiomelanocortin. nih.gov
Once β-LPH is cleaved from the larger POMC precursor, it undergoes further enzymatic processing to yield smaller peptides, including the endorphins.
The cleavage of POMC and its intermediates is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like serine proteinases. nih.govresearchgate.net These enzymes cleave the precursor protein at sites marked by pairs of basic amino acids. nih.govwikipedia.org
The processing occurs in a specific sequence:
Initial POMC Cleavage: In the anterior pituitary, prohormone convertase 1/3 (PC1/3) makes the initial cut in the POMC molecule to separate pro-ACTH from β-Lipotropin (β-LPH). nih.gov
β-LPH Processing: In other tissues, such as the intermediate lobe of the pituitary, β-LPH is further cleaved by prohormone convertase 2 (PC2). nih.govnih.gov This cleavage action on β-LPH results in the formation of γ-Lipotropin (γ-LPH) and the potent opioid peptide β-endorphin (which comprises the sequence 61-91 of β-LPH). nih.gov
Therefore, the action of these specific prohormone convertases is essential for liberating β-endorphin and, by extension, the N-terminal sequence that constitutes this compound, from the larger β-LPH molecule. nih.govtaylorandfrancis.com
Enzymatic Cleavage Pathways of Beta-Lipotropin (β-LPH)
Generation of this compound and Other Opioid Peptides
The biosynthesis of this compound is a multi-step process that begins with the precursor protein, proopiomelanocortin (POMC). POMC is a large polypeptide that is synthesized in various tissues, most notably the pituitary gland. wikipedia.org This precursor undergoes a series of enzymatic cleavages by prohormone convertases (PCs) to yield several biologically active peptides, including adrenocorticotropic hormone (ACTH) and beta-lipotropin (β-LPH). nih.govphysiology.org
The generation of this compound specifically occurs through the further processing of β-lipotropin. The primary enzymes responsible for this cleavage are prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2). mdpi.com These enzymes recognize and cleave at specific pairs of basic amino acid residues within the β-lipotropin sequence.
The cleavage of β-lipotropin by these convertases results in the formation of several opioid peptides, including β-endorphin (which corresponds to β-Lipotropin fragments 61-91) and γ-lipotropin. wikipedia.org this compound, also known as Met-enkephalin, is the N-terminal tetrapeptide of β-endorphin. nih.govamazonaws.combioscience.co.uk Therefore, the enzymatic processing that releases β-endorphin from β-lipotropin also makes the 61-64 sequence available as a distinct peptide. nih.gov
| Precursor | Enzyme | Product |
|---|---|---|
| Proopiomelanocortin (POMC) | Prohormone Convertase 1/3 (PC1/3) | Beta-Lipotropin (β-LPH) |
| Beta-Lipotropin (β-LPH) | Prohormone Convertase 2 (PC2) | Beta-Endorphin (β-LPH 61-91) |
| Beta-Endorphin (β-LPH 61-91) | Further Proteolytic Cleavage | This compound (Met-enkephalin) |
Tissue-Specific Differences in Beta-Lipotropin Processing
The processing of β-lipotropin, and by extension the production of this compound, exhibits significant tissue-specific differences. This variability is primarily due to the differential expression and activity of the prohormone convertases in various tissues. oup.combioscientifica.com
In the anterior lobe of the pituitary gland , PC1/3 is the predominant convertase. bioscientifica.com Its action on POMC leads to the production of ACTH and β-lipotropin. However, the further processing of β-lipotropin to β-endorphin (and thus the 61-64 fragment) is limited in this tissue due to the low levels of PC2. oup.com
In contrast, the intermediate lobe of the pituitary gland expresses high levels of both PC1/3 and PC2. lsuhsc.edu This dual enzymatic activity allows for the more complete processing of POMC. Here, β-lipotropin is efficiently cleaved by PC2 to generate significant amounts of β-endorphin, which can then be further processed to yield smaller fragments, including this compound. bioscientifica.com
Similar extensive processing of POMC and β-lipotropin occurs in other tissues where both PC1/3 and PC2 are expressed, such as in certain neurons of the hypothalamus. oup.com This tissue-specific enzymatic machinery ensures that the production of specific opioid peptides is tightly regulated and tailored to the physiological needs of that particular tissue.
Post-Translational Modifications and Their Influence on Peptide Activity
Following its generation, this compound, like other opioid peptides, can undergo further post-translational modifications (PTMs). These modifications can significantly alter the peptide's biological activity, receptor binding affinity, and stability.
One of the most well-studied PTMs for opioid peptides is N-acetylation . The acetylation of the N-terminal tyrosine residue of β-endorphin and its fragments, including the 61-64 sequence, has been shown to dramatically reduce or completely abolish their opioid receptor binding and analgesic activity. nih.govwikipedia.orgbioscientifica.com This modification effectively inactivates the peptide, suggesting that N-acetylation may be a physiological mechanism for regulating opioid signaling. nih.gov An N-acetyltransferase responsible for this modification has been identified in the pituitary secretory granules. glembotskilab.org
Another potential PTM is glycosylation . While the direct glycosylation of the small this compound is less likely, the precursor protein POMC is known to be glycosylated. nih.govnih.gov Studies have shown that the glycosylation of POMC can influence its processing and the subsequent generation of its cleavage products, which could indirectly affect the levels of this compound. nih.gov
Pharmacological and Physiological Activities of Beta Lipotropin Fragment 61 64
Morphinomimetic Activity and Opioid Receptor Interactions
Early Demonstrations of Morphinomimetic Activity in Bioassays
The tetrapeptide known as beta-lipotropin fragment 61-64 (β-LPH-[61-64]) has been identified as the shortest fragment of β-lipotropin that exhibits morphinomimetic, or morphine-like, activity. nih.govresearchgate.net Early investigations utilizing bioassays, such as the myenteric plexus-longitudinal muscle preparation from the guinea pig ileum, were instrumental in demonstrating this activity. nih.govnih.govpnas.org In this assay, the fragment was shown to inhibit smooth muscle contractions, an effect characteristic of opioid compounds. amazonaws.com
The activity of β-LPH-[61-64] was found to be definite, although significantly less potent than its larger parent molecules. pnas.org For instance, its specific activity was observed to be approximately 1/100th that of Met-enkephalin (B1676343). pnas.org Despite this lower potency, the tetrapeptide displayed full intrinsic activity, meaning it was capable of producing a maximal biological effect, similar to that of more potent opioids. pnas.org The effects observed in these bioassays were reversible by the specific opioid antagonist, naloxone, confirming that the activity was mediated through opioid receptors. pnas.org
These initial findings were crucial in establishing that the entire structure of larger endogenous opioids like β-endorphin was not necessary for interaction with opioid receptors and that even a small fragment could elicit a characteristic opioid response. nih.gov This discovery also played a role in understanding the structure-activity relationship of opioid peptides and supported the concept of β-lipotropin as a prohormone for various smaller, biologically active peptides. researchgate.netnih.gov
Table 1: Early Bioassay Findings for this compound
| Bioassay System | Observed Effect | Key Finding | Reference |
|---|---|---|---|
| Myenteric plexus-longitudinal muscle of guinea pig ileum | Inhibition of electrically evoked contractions | Shortest fragment of β-LPH with morphinomimetic activity | nih.govpnas.org |
| Myenteric plexus-longitudinal muscle of guinea pig ileum | Definite, but lower specific activity compared to Met-enkephalin | Possesses full intrinsic activity | pnas.org |
| Smooth muscle contraction assay | Inhibition of contractions | Confirmed morphinomimetic properties | amazonaws.com |
Investigations into Opioid Receptor Binding Affinity and Selectivity
Following the initial demonstrations of its biological activity, research shifted towards understanding the interaction of β-LPH-[61-64] with specific opioid receptor subtypes. These studies aimed to determine its binding affinity and selectivity, providing a more detailed picture of its pharmacological profile.
Studies have indicated that β-LPH-[61-64] possesses selective agonist activity at mu (μ)-opioid receptors. nih.gov The mu-opioid receptor is a primary target for many well-known opioids and is critically involved in mediating their analgesic effects. nih.gov The activation of MOR by agonists can lead to receptor phosphorylation and subsequent binding of β-arrestins, which desensitizes the receptor and leads to its internalization. nih.govmdpi.com The interaction of β-LPH-[61-64] with mu-opioid receptors is a key aspect of its pharmacological actions.
The binding of ligands to the mu-opioid receptor can be influenced by various factors. For instance, the presence of different C-terminal tails in receptor variants can impact G protein coupling induced by endogenous opioid peptides. mdpi.com While the full extent of these interactions for β-LPH-[61-64] is a subject of ongoing research, its classification as a mu-opioid agonist underscores its importance in the study of the opioid system.
The morphinomimetic activity of β-LPH-[61-64] is best understood in the context of other endogenous opioid peptides derived from the same precursor, pro-opiomelanocortin (POMC). psu.eduoncohemakey.com
Compared to Met-enkephalin (β-LPH-[61-65]), β-LPH-[61-64] exhibits significantly lower potency. pnas.org As mentioned, its specific activity in the guinea pig ileum bioassay is about 1% of that of Met-enkephalin. pnas.org This highlights the importance of the C-terminal methionine residue in Met-enkephalin for its potent opioid activity.
In relation to β-endorphin (β-LPH-[61-91]), the difference in potency is even more pronounced. Beta-endorphin (B3029290) is a highly potent opioid peptide, with its analgesic potency being many times greater than that of morphine when administered directly into the brain. researchgate.net In the myenteric plexus bioassay, β-endorphin was found to be significantly more potent than Met-enkephalin, which in turn is much more potent than β-LPH-[61-64]. nih.govresearchgate.net
These comparisons reveal a clear structure-activity relationship among the β-lipotropin fragments. While the Tyr-Gly-Gly-Phe sequence of β-LPH-[61-64] is the minimal requirement for morphinomimetic effects, the progressive extension of the peptide chain, as seen in Met-enkephalin, α-endorphin, and β-endorphin, leads to a substantial increase in opioid activity.
Table 2: Comparative Potency of Beta-Lipotropin Fragments
| Peptide | Sequence | Relative Potency (Approximate) | Reference |
|---|---|---|---|
| This compound | Tyr-Gly-Gly-Phe | 1 | pnas.org |
| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | 100 | pnas.org |
| Alpha-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | Higher than Met-Enkephalin | nih.govresearchgate.net |
| Beta-Endorphin | Tyr-Gly-Gly-Phe-Met...Lys-Lys-Gly-Gln | Significantly higher than Met-Enkephalin | nih.govresearchgate.net |
Observed Biological Effects in In Vitro and Animal Models
Modulation of Cellular Secretion and Synthesis
The precursor molecule of β-LPH-[61-64], pro-opiomelanocortin (POMC), is known to be cleaved into various biologically active peptides in a tissue-specific manner. nih.govjneurosci.org In the anterior pituitary, POMC is primarily processed to yield ACTH and β-lipotropin. nih.gov In other tissues, such as the intermediate lobe of the pituitary and the hypothalamus, further processing of β-lipotropin and other POMC-derived peptides occurs, leading to the formation of smaller fragments. jneurosci.orgd-nb.info
While direct studies on the specific effects of β-LPH-[61-64] on cellular secretion and synthesis are limited, its identity as a fragment of β-lipotropin and its relationship to other POMC-derived peptides suggest its potential involvement in similar regulatory processes. For instance, β-lipotropin itself is associated with the activation of melanocytes to produce melanin (B1238610) and an increase in lipolysis and steroidogenesis. amazonaws.com Furthermore, other fragments of POMC, such as β-endorphin and ACTH, are co-released from secretory granules in pituitary corticotrophic cells and are known to have profound effects on the endocrine and nervous systems. psu.edu The processing of POMC and the subsequent release of its fragments are crucial for regulating energy homeostasis and the stress response. nih.gov Given that β-LPH-[61-64] is a product of this processing cascade, it is plausible that it may play a modulatory role in cellular functions, although its specific contributions in vivo remain to be fully elucidated.
Activation of Melanocytes for Melanin Production
Research indicates that this compound can activate melanocytes, the specialized cells responsible for producing the pigment melanin. amazonaws.com This suggests a potential role for the peptide in pigmentation processes. The stimulation of melanin production is a key function of melanocyte-stimulating hormones (MSHs), which are also derived from POMC. conicet.gov.arnih.gov The activity of this small fragment highlights the complex ways in which the body regulates skin and hair color.
Influence on Lipolysis and Steroidogenesis
In addition to its effects on melanocytes, this compound has been shown to influence lipid metabolism and the production of steroid hormones. amazonaws.com Specifically, it has been observed to increase both lipolysis, the breakdown of fats, and steroidogenesis, the synthesis of steroids. nih.govumassmed.eduharvard.eduamazonaws.com Studies on the parent molecule, beta-lipotropin, have also pointed to its role in stimulating aldosterone (B195564) production in the adrenal gland, a process that appears to be independent of the cyclic AMP pathway. nih.govnih.govscispace.com
| Activity | Effect |
|---|---|
| Melanin Production | Activation of melanocytes |
| Lipolysis | Increased |
| Steroidogenesis | Increased |
Effects on Smooth Muscle Physiology
Inhibition of Smooth Muscle Contractions (e.g., Guinea Pig Ileum Myenteric Plexus)
A notable pharmacological effect of this compound is its ability to inhibit the contractions of smooth muscle. amazonaws.com This has been demonstrated in laboratory settings using the guinea pig ileum myenteric plexus, a common model for studying the effects of substances on intestinal motility. pnas.orgnih.govresearchgate.netpnas.orgnih.gov The shortest fragment of beta-lipotropin to exhibit this morphinomimetic activity is indeed the 61-64 sequence. pnas.orgnih.gov This inhibitory action is characteristic of opioids, and this fragment's activity is consistent with the broader understanding of beta-lipotropin as a prohormone for endogenous opioid peptides like endorphins and enkephalins. pnas.orgnih.gov
Neuromodulatory and Behavioral Aspects in Animal Models
Impact on Sedation and Catalepsy (Comparison with Beta-Endorphin)
In animal models, fragments of beta-lipotropin have been shown to induce behavioral changes. The larger C-fragment of beta-lipotropin, also known as beta-endorphin (amino acids 61-91), produces profound sedation and catalepsy when microinjected into the periaqueductal gray area of the rat brain. nih.gov Smaller fragments, such as methionine-enkephalin (beta-LPH 61-65), result in less pronounced but similar effects. nih.gov This suggests that the 61-64 fragment, as the core of these larger peptides, contributes to these central nervous system effects. Beta-endorphin is a potent agonist for opioid receptors, and its sedative properties are a key aspect of its physiological role. echelon-inc.com
Structure Activity Relationship Sar Studies
Identification of Key Amino Acid Residues for Biological Activity
The tetrapeptide sequence of β-LPH(61-64) is Tyr-Gly-Gly-Phe. SAR studies have explored the functional role of each of these amino acid residues. The aromatic residues, Tyrosine (Tyr) at the N-terminus and Phenylalanine (Phe) at the C-terminus, have been identified as particularly significant for receptor interaction and activation. The glycine (B1666218) (Gly) residues in positions two and three provide conformational flexibility, which is also crucial for adopting the correct orientation within the receptor binding pocket.
A related endogenous tetrapeptide, Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1), which shares the N-terminal Tyrosine, has also been studied. nih.govontosight.ai Its structure, featuring a Pro-Trp sequence instead of Gly-Gly, highlights how alterations in the core of the peptide can modulate its activity, producing a compound with both opiate agonist and antagonist properties. nih.gov
Importance of the NH2-terminal Tyrosine
The role of the NH2-terminal Tyrosine residue in opioid peptides is a subject of detailed investigation. It is widely considered a key component for interaction with opioid receptors. researchgate.net The phenolic hydroxyl group of the Tyrosine side chain is thought to form a crucial hydrogen bond with the receptor, anchoring the ligand in the binding pocket.
However, some early studies on synthetic fragments of β-lipotropin suggested that an intact NH2-terminal tyrosine is not an absolute requirement for full intrinsic activity, although its modification can significantly alter potency. nih.govpnas.orgresearchgate.net More recent research has reinforced the critical nature of this residue. For instance, the replacement of Tyr¹ in certain opioid peptides with analogues lacking the phenolic hydroxyl group or the N-terminal amino group has been shown to result in compounds with altered, and sometimes antagonistic, properties. researchgate.net This indicates that while some activity might be retained without the canonical Tyr residue, it is fundamental for high-affinity binding and potent signal transduction at the opioid receptor. researchgate.net
Analog Synthesis and Modification for Enhanced or Selective Activity
To improve upon the natural activity and metabolic stability of β-LPH(61-64), numerous synthetic analogs have been created and evaluated. These modifications often involve substituting natural L-amino acids with their D-isomers, altering the peptide backbone, and modifying the C-terminus. A primary goal of this research has been to develop ligands with enhanced potency and, critically, greater selectivity for specific opioid receptor subtypes, particularly the mu (μ)-opioid receptor. nih.gov
One notable strategy involves the substitution of the glycine at position 2 with a D-amino acid, such as D-Alanine (D-Ala). This modification is known to confer greater resistance to enzymatic degradation by aminopeptidases, thereby increasing the peptide's biological half-life. Further modifications, such as the N-methylation of the Phenylalanine at position 4 (MePhe) and amidation of the C-terminus, have also been explored to enhance stability and receptor affinity. nih.gov
Design and Evaluation of Mu-Opioid Receptor Selective Agonists
A significant focus of analog design has been the development of potent and selective agonists for the μ-opioid receptor. Researchers have successfully synthesized tetrapeptides based on the β-LPH(61-64) sequence that exhibit high affinity for μ-receptors with minimal interaction with delta (δ)-receptors. nih.gov
Peptides based on the stabilized sequence H-Tyr-D-Ala-Gly-MePhe-OH were synthesized and shown to have substantial and selective μ-agonist activity. nih.gov One particularly potent analog, RX783006, with the structure H-Tyr-D-Ala-Gly-MePhe-NH(CH₂)₂OH, was found to be a powerful μ-agonist with very little affinity for δ-receptors. nih.gov The activity of these analogs is often evaluated using in vitro assays such as the guinea pig ileum (a preparation rich in μ-receptors) and mouse vas deferens (rich in δ-receptors) bioassays, as well as receptor binding studies.
| Compound | Sequence | Key Modification(s) | Receptor Selectivity | Reported Activity |
|---|---|---|---|---|
| β-LPH(61-64) | Tyr-Gly-Gly-Phe | Native Fragment | Non-selective Opioid | Morphinomimetic activity nih.govpnas.org |
| Tyr-W-MIF-1 | Tyr-Pro-Trp-Gly-NH₂ | Pro², Trp³, C-terminal amide | Mu-Opioid | Potent opiate agonist nih.gov |
| RX783006 | H-Tyr-D-Ala-Gly-MePhe-NH(CH₂)₂OH | D-Ala², N-Me-Phe⁴, C-terminal alcohol amide | Highly Mu-selective | Potent Mu-agonist with low delta affinity nih.gov |
| Endomorphin-1 Analog | Tyr-Pro-Trp-D-Phe-NH₂ | Pro², Trp³, D-Phe⁴, C-terminal amide | Mu-Opioid (Hypothesized) | D-Phe substitution may enhance metabolic stability |
Conformational Analysis and Receptor Ligand Interactions
Understanding the three-dimensional structure (conformation) that β-LPH(61-64) and its analogs adopt is crucial for explaining their interaction with receptors. The inherent flexibility of short linear peptides makes them challenging to study, as they can exist in multiple conformations in solution. However, computational modeling and spectroscopic techniques like NMR have provided significant insights. nih.govnih.govnih.gov
Theoretical modeling, often based on the crystal structures of G protein-coupled receptors (GPCRs) like rhodopsin or more recently, cryo-EM structures of opioid receptors, is a key tool for analyzing these interactions. nih.govnih.govacs.org These models suggest that for an agonist to activate the receptor, it must fit into a specific binding pocket and induce a conformational change in the receptor's transmembrane helices. acs.org For tetrapeptide opioids, the N-terminal Tyrosine is predicted to anchor within the binding site, interacting with specific residues, while the rest of the peptide tail adopts a particular conformation to stabilize the active state of the receptor. acs.org
Studies on cyclic tetrapeptide agonists, which have more restricted conformations, have helped to map the specific points of contact between the ligand and the μ-opioid receptor. For example, in a model of the cyclic agonist JOM6, the Tyr¹ residue is critical, and the Phe³ residue makes direct contact with several amino acids within the receptor binding pocket. acs.org While β-LPH(61-64) is a linear peptide, the principles of interaction derived from these constrained analogs are highly relevant. The presence of a Proline residue, as seen in the Tyr-W-MIF-1 analog, can significantly influence the peptide's backbone conformation, stabilizing specific turns that may be favorable for receptor binding. nih.gov
| Ligand Residue Position | Postulated Interaction with μ-Opioid Receptor | Supporting Evidence |
|---|---|---|
| Position 1 (Tyr) | Anchoring of the phenolic group in the binding pocket via hydrogen bonding. | Site-directed mutagenesis; modeling studies; SAR of Tyr¹ analogs. researchgate.netacs.org |
| Position 2 (Gly/Pro/D-Ala) | Provides conformational flexibility (Gly) or rigidity (Pro, D-Ala) to orient the pharmacophore. D-Ala provides enzymatic stability. | NMR studies of peptide conformation; evaluation of D-Ala substituted analogs. nih.govnih.gov |
| Position 3 (Gly/Trp/Phe) | Aromatic side chain (Trp/Phe) can form direct contacts with receptor residues. | Modeling of cyclic tetrapeptide agonists like JOM6. acs.org |
| Position 4 (Phe) | The C-terminal aromatic ring contributes to binding affinity and selectivity. | SAR studies on C-terminal modifications. nih.gov |
Peptide Synthesis and Purification Methods for Research Grade Compound
The generation of high-purity beta-lipotropin fragment 61-64 for research purposes is primarily achieved through chemical peptide synthesis, followed by rigorous purification and quality control measures.
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic this compound. du.ac.inpeptide.combachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.combachem.com The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids. du.ac.inrsc.orgluxembourg-bio.com
The general cycle of SPPS for assembling the Tyr-Gly-Gly-Phe sequence is as follows:
Resin Preparation : The synthesis begins with a resin, often a polystyrene-based support, which is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). du.ac.in
First Amino Acid Attachment : The C-terminal amino acid, Phenylalanine (Phe), is anchored to the resin. peptide.com
Deprotection : The Fmoc protecting group on the attached Phenylalanine is removed, typically using a solution of piperidine (B6355638) in DMF, to expose the free amino group for the next coupling step. rsc.org
Coupling : The next amino acid in the sequence (Glycine), with its α-amino group protected by Fmoc, is activated and then coupled to the free amino group of the resin-bound Phenylalanine. rsc.org
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com
Chain Elongation : This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid (Glycine and then Tyrosine) until the full tetrapeptide sequence is assembled. peptide.com
Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. du.ac.inpeptide.com
The crude peptide is then precipitated, washed, and lyophilized before undergoing purification.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of synthetic this compound. nih.govnih.govhplc.euharvardapparatus.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. nih.govnih.govhplc.eu
In RP-HPLC, the crude peptide is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with C18 alkyl chains. hplc.euharvardapparatus.com The separation is achieved by eluting the peptide with a gradient of increasing organic solvent concentration, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgluxembourg-bio.comhplc.eu TFA helps to improve peak shape and resolution. hplc.eu Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.
The eluting peptide is detected by monitoring its absorbance at specific wavelengths, usually 214 nm and 280 nm, which correspond to the peptide bonds and the aromatic side chain of Tyrosine, respectively. Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final high-purity product. The purity is then assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry. rsc.org
Table 1: Summary of HPLC Parameters for Peptide Purification and Analysis
| Parameter | Description | Typical Conditions |
| Column Type | Reversed-Phase | C18 or C8 silica-based |
| Mobile Phase A | Aqueous Solvent | Water with 0.1% TFA |
| Mobile Phase B | Organic Solvent | Acetonitrile with 0.1% TFA |
| Gradient | Elution Program | Linear gradient of increasing Mobile Phase B |
| Detection | UV Absorbance | 214 nm and 280 nm |
| Purity Goal | For Research Use | >95% |
Bioassays for Functional Activity Assessment
To determine the biological activity of this compound, various bioassays are employed. These assays are designed to measure the compound's ability to interact with and activate opioid receptors.
The guinea pig ileum myenteric plexus-longitudinal muscle preparation is a classic and widely used in vitro bioassay for assessing the morphinomimetic activity of opioid peptides. nih.govnih.gov This preparation is sensitive to opioids, which inhibit the electrically evoked contractions of the smooth muscle.
The methodology involves:
Tissue Preparation : A segment of the guinea pig ileum is isolated, and the longitudinal muscle strip with the attached myenteric plexus is carefully dissected. biorxiv.org
Organ Bath Setup : The muscle strip is suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). nih.gov
Stimulation and Recording : The muscle is stimulated electrically to induce contractions, which are recorded using an isometric force transducer.
Compound Addition : this compound is added to the organ bath in increasing concentrations, and the resulting inhibition of the electrically induced contractions is measured.
Data Analysis : The inhibitory effect of the peptide is quantified and often compared to a standard opioid agonist, such as morphine or [Met]enkephalin, to determine its relative potency. The specificity of the opioid effect is confirmed by its reversal with an opioid antagonist like naloxone.
Research has shown that this compound possesses opioid activity in this bioassay, although it is less potent than longer fragments like beta-endorphin (B3029290).
Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of this compound for different opioid receptor subtypes (μ, δ, and κ). mdpi.comelifesciences.org These assays measure the ability of the unlabeled peptide to compete with a radiolabeled ligand for binding to opioid receptors in preparations of brain tissue homogenates or in cells expressing specific receptor subtypes. mdpi.comdrugbank.comfrontiersin.org
The general principle of a competition binding assay involves:
Receptor Preparation : Membranes are prepared from brain tissue (e.g., rat brain) or from cultured cells expressing a specific opioid receptor subtype. mdpi.com
Incubation : The receptor preparation is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone or a subtype-selective radioligand) and varying concentrations of the unlabeled test compound (this compound). mdpi.comnih.gov
Separation : After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. drugbank.com
Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) is determined. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the peptide for the receptor. By performing these assays with radioligands selective for μ, δ, and κ receptors, the receptor selectivity profile of the peptide can be established. mdpi.com
Table 2: Principles of Radioligand Binding Assay Types
| Assay Type | Purpose | Key Parameters Measured |
| Competition Assay | To determine the affinity (Ki) of an unlabeled ligand. | IC₅₀, Ki |
| Saturation Assay | To determine the receptor density (Bmax) and the affinity (Kd) of a radioligand. | Bmax, Kd |
| Kinetic Assay | To determine the association (kon) and dissociation (koff) rate constants. | kon, koff |
Immunochemical and Spectrometric Approaches
Immunochemical and spectrometric techniques are employed for the detection, quantification, and structural confirmation of this compound and related peptides in biological samples.
Immunochemical methods, such as radioimmunoassay (RIA), utilize antibodies that specifically recognize and bind to the peptide. nih.gov RIAs can be highly sensitive and are used to measure the concentration of the peptide in plasma and tissue extracts. nih.gov Immunohistochemistry and immunofluorescence techniques use labeled antibodies to visualize the localization of the peptide within cells and tissues. nih.govusbio.net
Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight and sequence of peptides. researchgate.netacs.org Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are coupled with mass analyzers to provide detailed structural information. Mass spectrometry is used to confirm the identity and purity of the synthetically produced peptide and can also be used to identify and quantify the peptide in complex biological mixtures, often in conjunction with liquid chromatography (LC-MS). mdpi.com
Research Methodologies and Analytical Techniques
Radioimmunoassay (RIA) is a highly sensitive technique used for quantifying peptide concentrations in biological fluids. While specific RIA protocols developed exclusively for β-Lipotropin fragment 61-64 are not extensively detailed in the available literature, the methodology has been successfully applied to its parent molecule, β-Lipotropin (β-LPH).
A homologous RIA for human β-Lipotropin (βhLPH) has been developed, demonstrating the feasibility of this approach for related peptides. nih.gov In such assays, an antibody with high specificity for the target peptide is crucial. For βhLPH, an antiserum was used that cross-reacted with βhLPH but not with human β-melanocyte-stimulating hormone (βhMSH), indicating that the antigenic determinant was within the N-terminal region of βhLPH. nih.gov To quantify β-Lipotropin fragment 61-64, a similar principle would be applied, requiring the generation of antibodies that specifically recognize this C-terminal tetrapeptide sequence of β-LPH.
The general procedure for an RIA involves:
Antibody Generation: Production of polyclonal or monoclonal antibodies with high affinity and specificity for β-Lipotropin fragment 61-64.
Radiolabeling: A known quantity of the peptide is labeled with a radioisotope, such as Iodine-125 (¹²⁵I), to serve as a tracer.
Competitive Binding: The unlabeled peptide in the sample competes with the radiolabeled tracer for a limited number of antibody binding sites.
Separation and Detection: The antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured. The concentration of the unlabeled peptide in the sample is inversely proportional to the measured radioactivity.
Gel chromatography followed by RIA has been utilized to measure different forms of β-endorphin immunoreactivity in tissue extracts, a method that could be adapted to isolate and quantify β-Lipotropin fragment 61-64. umich.edu
Table 1: Key Components of a Radioimmunoassay for β-Lipotropin Fragment 61-64
| Component | Description | Purpose |
| Antibody | A protein that specifically binds to β-Lipotropin fragment 61-64. | To capture the target peptide for quantification. |
| Radiolabeled Peptide | β-Lipotropin fragment 61-64 tagged with a radioactive isotope (e.g., ¹²⁵I). | To act as a tracer in the competitive binding assay. |
| Standard Curve | A series of known concentrations of unlabeled β-Lipotropin fragment 61-64. | To determine the concentration of the peptide in unknown samples. |
| Biological Sample | Plasma, tissue homogenate, or other fluid containing the peptide to be measured. | The source of the unknown quantity of the peptide. |
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, making it indispensable for verifying the amino acid sequence and identifying peptides like β-Lipotropin fragment 61-64. nih.gov
For sequence verification of a synthesized or purified peptide, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.net In this process, the peptide is first ionized and isolated based on its mass-to-charge ratio. It is then fragmented in a collision cell, and the masses of the resulting fragment ions are measured. The predictable fragmentation patterns along the peptide backbone (b- and y-ions) allow for the deduction of the amino acid sequence. nih.gov This ensures that the peptide under study is indeed Tyr-Gly-Gly-Phe.
In the context of identifying β-Lipotropin fragment 61-64 within a complex biological sample, a "shotgun proteomics" approach is often used. nih.gov This involves the enzymatic digestion of proteins in the sample, followed by separation of the resulting peptides, typically by liquid chromatography, before they are introduced into the mass spectrometer. The acquired MS/MS spectra are then compared against a database of known protein sequences to identify the peptides present in the sample. nih.gov
High-resolution mass spectrometers, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments, provide highly accurate mass measurements, which significantly improves the confidence of peptide identification. nih.gov
Table 2: Application of Mass Spectrometry in the Study of β-Lipotropin Fragment 61-64
| Technique | Application | Information Obtained |
| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Confirmation of the amino acid sequence (Tyr-Gly-Gly-Phe). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification in Complex Mixtures | Detection and identification of the peptide in biological samples. |
| High-Resolution Mass Spectrometry | Accurate Mass Measurement | Increased confidence in peptide identification and differentiation from other molecules with similar masses. |
Immunocytochemistry is a technique used to visualize the localization of a specific peptide or protein in cells and tissues using antibodies. This method has been applied to localize β-Lipotropin and its larger fragments, such as β-endorphin, providing insights into the potential distribution of β-Lipotropin fragment 61-64. nih.govnih.gov
The technique involves incubating tissue sections with a primary antibody that specifically binds to the target peptide. The location of this antibody is then visualized using a secondary antibody that is conjugated to a fluorescent dye or an enzyme that produces a colored precipitate.
Studies have used this method to identify β-LPH-producing cells in the pituitary gland of several species, including humans. nih.gov It was demonstrated that β-LPH is found in the corticotropic cells of the pars intermedia and pars distalis. nih.gov At the ultrastructural level, β-LPH was localized to the same secretory granules as adrenocorticotropic hormone (ACTH), suggesting they are stored and released together. nih.gov
Immunocytochemical studies on the developing rat spinal cord and hypothalamus have also demonstrated the presence of β-endorphin immunoreactivity in various neuronal and non-neuronal cells. nih.gov This suggests that β-Lipotropin fragment 61-64, as part of the C-terminus of β-endorphin, could also be present in these locations.
To investigate the biological activity of β-Lipotropin fragment 61-64, in vivo experimental paradigms in animal models are employed. A key bioassay used to determine the morphinomimetic (morphine-like) activity of this and related peptides is the myenteric plexus-longitudinal muscle preparation from the guinea pig's ileum. pnas.orgnih.gov
This in vitro assay, which reflects in vivo opioid activity, measures the ability of a substance to inhibit the electrically induced contractions of the ileum muscle. This inhibition is a characteristic effect of opioids and can be reversed by opioid antagonists like naloxone. Research has shown that β-Lipotropin fragment 61-64 is the shortest fragment of β-LPH that exhibits morphinomimetic activity in this bioassay. pnas.orgresearchgate.net
While direct in vivo studies in rodents specifically examining the effects of β-Lipotropin fragment 61-64 are not extensively detailed, the results from the guinea pig ileum assay provide a strong indication of its potential opioid-like effects in a living organism. Further in vivo studies in rodents could involve central or peripheral administration of the peptide followed by behavioral assessments, such as tests for analgesia (e.g., tail-flick or hot-plate tests).
Endogenous Function and Regulation
Distribution and Localization in Neural and Endocrine Tissues
The distribution of beta-Lipotropin and its subsequent fragments, including the 61-64 sequence, is intrinsically linked to the expression of its parent molecule, pro-opiomelanocortin (POMC). wikipedia.org The POMC gene is primarily expressed in the anterior and intermediate lobes of the pituitary gland, as well as by neurons in the arcuate nucleus of the hypothalamus and smaller neuronal populations in the brainstem. wikipedia.orgjneurosci.org
Presence in Pituitary Gland and Hypothalamus
The primary sites of POMC synthesis are the corticotrophic cells of the anterior pituitary and the melanotropic cells of the intermediate lobe. wikipedia.org In the anterior pituitary, POMC is processed to produce adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH) in roughly equimolar amounts. wikipedia.orgnih.gov The β-LPH molecule, a 90-amino acid polypeptide, contains the sequences for several other bioactive peptides, including β-endorphin, which corresponds to the β-Lipotropin (61-91) fragment. wikipedia.orgechelon-inc.com
In the hypothalamus, POMC is synthesized in neurons of the arcuate nucleus. wikipedia.orgnih.gov These neurons give rise to nerve fibers that project throughout the brain. rpsg.org.uk The processing of POMC in the hypothalamus differs from that in the anterior pituitary, leading to a different array of final peptide products. jneurosci.orgoup.com Here, β-Lipotropin is more extensively cleaved to yield β-endorphin and other fragments. oup.com
Spinal Cord Distribution and Projections
POMC-producing neurons located in the arcuate nucleus of the hypothalamus and the nucleus of the solitary tract in the brainstem give rise to fibers that project to various parts of the central nervous system, including the spinal cord. jneurosci.orgnih.gov This distribution allows for the central release of β-Lipotropin-derived peptides, which can exert their effects on spinal neurons. β-endorphin, which encompasses the 61-64 fragment, is known to bind to μ and κ opioid receptors in the spinal cord, playing a role in pain perception. echelon-inc.com
Physiological Context as a Cleavage Product of a Prohormone
Beta-Lipotropin fragment 61-64 does not arise de novo but is a product of a complex, multi-step enzymatic cascade acting on the prohormone POMC. wikipedia.orgresearchgate.net This precursor polypeptide is the source of numerous biologically active peptides, and its tissue-specific processing is a key mechanism for generating functional diversity. wikipedia.orgoup.com
The initial cleavage of POMC in the anterior pituitary is carried out by the enzyme prohormone convertase 1/3 (PC1/3), which separates pro-ACTH and β-Lipotropin. nih.govoup.com β-Lipotropin itself is then considered a prohormone. wikipedia.orgamazonaws.com It can be further cleaved by enzymes like prohormone convertase 2 (PC2) and other endopeptidases to release smaller fragments. nih.govoup.comtaylorandfrancis.com
The sequence Tyr-Gly-Gly-Phe, which constitutes β-Lipotropin fragment 61-64, is located at the N-terminus of β-endorphin (β-Lipotropin 61-91) and is identical to the first four amino acids of Met-enkephalin (B1676343) (β-Lipotropin 61-65). researchgate.netnih.gov The generation of this specific tetrapeptide fragment is therefore a result of the precise proteolytic cleavage of β-Lipotropin or its larger fragments like β-endorphin. nih.govpnas.org Studies have shown that incubating β-Lipotropin with aqueous extracts of rat brain can generate fragments with morphinomimetic activity, demonstrating that the necessary enzymes for these cleavages exist within the central nervous system. nih.gov This fragment, β-LPH-[61-64], has been identified as the shortest fragment of β-LPH that retains morphinomimetic activity. researchgate.netresearchgate.netnih.gov
| Precursor | Primary Processing Enzyme(s) | Key Products | Tissue Location |
|---|---|---|---|
| Pro-opiomelanocortin (POMC) | PC1/3 | Pro-ACTH, β-Lipotropin | Anterior Pituitary, Hypothalamus |
| β-Lipotropin | PC2, other endopeptidases | γ-Lipotropin, β-Endorphin (β-LPH 61-91) | Intermediate Lobe of Pituitary, Hypothalamus |
| β-Endorphin | Various endopeptidases | α-Endorphin (β-LPH 61-76), Met-Enkephalin (β-LPH 61-65), β-LPH 61-64 | Brain |
Regulatory Mechanisms of this compound Bioavailability
The bioavailability of β-Lipotropin fragment 61-64 is controlled at several levels, from the synthesis of its precursor to its eventual enzymatic degradation.
Future Directions in Research
Elucidation of Complete Receptor Pharmacology of Beta-Lipotropin Fragment 61-64
While it is known that β-lipotropin fragment 61-64 interacts with opioid receptors, a comprehensive understanding of its receptor pharmacology is still developing. Future research will need to systematically characterize its binding affinity, selectivity, and functional activity at all opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ). missouri.edu Although it is a fragment of Met-enkephalin (B1676343), it is crucial to determine if its pharmacological profile is identical or if it possesses unique properties. amazonaws.com Investigations should extend beyond simple binding assays to include functional assays that measure downstream signaling events, such as G-protein activation and β-arrestin recruitment. mdpi.comnih.gov This will clarify whether the fragment acts as a full or partial agonist and if it exhibits any bias towards specific signaling pathways. Furthermore, exploring potential interactions with non-opioid receptors is a critical avenue, as many neuropeptides exhibit promiscuity in their receptor interactions, which could unveil novel physiological roles.
Advanced Structural Biology Techniques for Ligand-Receptor Complex Studies
Understanding the precise molecular interactions between β-lipotropin fragment 61-64 and its receptors is paramount for rational drug design. The application of advanced structural biology techniques will be instrumental in achieving this. Cryo-electron microscopy (cryo-EM) has revolutionized the study of G protein-coupled receptors (GPCRs), like the opioid receptors, enabling the visualization of receptor-ligand complexes in near-native states. mdpi.comnih.gov Determining the high-resolution structure of β-lipotropin fragment 61-64 bound to each of the opioid receptor subtypes will reveal the specific amino acid residues involved in binding and activation. nih.gov This structural information can elucidate the basis for its potency and selectivity. mdpi.com In conjunction with computational methods, such as molecular dynamics simulations, these structural snapshots can provide a dynamic view of the binding process and the conformational changes that lead to receptor activation. researchgate.net
Development of Novel Peptide Analogs with Tuned Specificity and Potency
Building on a detailed understanding of its structure-activity relationships, the development of novel peptide analogs of β-lipotropin fragment 61-64 represents a promising therapeutic direction. pnas.org By systematically modifying the peptide's amino acid sequence, researchers can aim to enhance its pharmacological properties. nih.gov Key goals for analog development include increasing receptor subtype selectivity to minimize off-target effects, improving metabolic stability to prolong its duration of action, and fine-tuning its potency and efficacy. For instance, substitutions at specific positions could favor binding to one opioid receptor subtype over others, potentially leading to analgesics with fewer side effects. nih.gov Furthermore, chemical modifications, such as cyclization or the incorporation of unnatural amino acids, can protect the peptide from enzymatic degradation, a common challenge with peptide-based therapeutics.
Interplay with Other Neuropeptide Systems and Signaling Cascades
The central nervous system operates through a complex network of interacting neuropeptide systems. Future research should investigate the interplay between β-lipotropin fragment 61-64 and other neuroregulatory peptides. acs.org This includes exploring how its release and activity are modulated by other systems and, in turn, how it influences the signaling of other neuropeptides. For example, understanding the crosstalk between the opioid system and other systems involved in pain and mood regulation, such as the substance P or neuropeptide Y systems, could reveal more holistic physiological control mechanisms. acs.org Investigating the downstream signaling cascades activated by this peptide beyond the canonical G-protein pathways will also be crucial for a complete picture of its cellular effects. nih.gov
Application of Omics Technologies (e.g., Peptidomics) to Study Endogenous Processing
The endogenous production and processing of β-lipotropin fragment 61-64 from its precursor, pro-opiomelanocortin (POMC), is a critical aspect of its biology. nih.govbioscientifica.com The application of "omics" technologies, particularly peptidomics, offers a powerful approach to study this process in detail. nih.gov Peptidomics, which involves the comprehensive analysis of peptides in a biological sample using techniques like mass spectrometry, can identify and quantify the full spectrum of POMC-derived peptides, including β-lipotropin fragment 61-64, in various tissues and physiological states. bioscientifica.comnih.gov This can provide insights into the tissue-specific processing of POMC and how this processing is regulated by different stimuli. nih.govelsevierpure.comresearchgate.net Understanding the enzymatic machinery responsible for cleaving β-lipotropin to generate this specific fragment will also be a key area of investigation. nih.gov
Q & A
Q. How should researchers design studies to explore fragment 61-64’s role in non-mammalian systems?
- Methodological Answer: Apply comparative genomics to identify homologs in model organisms (e.g., zebrafish). Use phylogenetic analysis to assess evolutionary conservation and functional assays (e.g., larval motility tests) to screen for bioactive effects. Include RNA-seq to map expression patterns across tissues .
Ethical and Reporting Standards
Q. What guidelines ensure ethical reporting of negative or inconclusive results for this fragment?
- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies and MIAPE standards for proteomics data. Publish negative results in repositories like Zenodo or dedicated journals (e.g., Journal of Negative Results). Disclose all experimental conditions (e.g., buffer composition) that might influence outcomes .
Q. How can researchers avoid redundancy in literature reviews on beta-lipotropin fragments?
- Methodological Answer: Use citation management tools (e.g., Covidence) to deduplicate records and prioritize studies with mechanistic insights over descriptive reports. Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to structure search strategies and highlight gaps in receptor signaling or metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
